5-(benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
4-oxo-5-phenylmethoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c22-30(26,27)17-8-6-15(7-9-17)10-11-23-21(25)19-12-18(24)20(14-29-19)28-13-16-4-2-1-3-5-16/h1-9,12,14H,10-11,13H2,(H,23,25)(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZVFSVUOROPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as arylsulfonamides, have been shown to inhibit certain enzymes like carbonic anhydrases
Mode of Action
It’s worth noting that sulfonamide-based compounds have been reported to exhibit inhibitory activity against certain enzymes. The compound likely interacts with its target enzyme, leading to changes in the enzyme’s activity.
Biological Activity
5-(Benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₁N₃O₅S
- Molecular Weight : 305.31 g/mol
- CAS Number : 119736-16-2
Research indicates that compounds similar to this compound act as inhibitors of specific kinases, particularly Src family kinases (SFKs). These kinases play a crucial role in cancer progression, and their inhibition is a promising therapeutic strategy in oncology .
Biological Activity
- Anticancer Properties :
-
Neuroprotective Effects :
- Compounds with similar structures have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. For instance, related compounds have exhibited selective inhibition of monoamine oxidase B (MAO-B), which is beneficial for neuroprotection .
- Antioxidant Activity :
Case Study 1: Src Kinase Inhibition
A study synthesized various 6-substituted derivatives of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide and evaluated their inhibitory effects on Src kinase. The results indicated that these derivatives could effectively inhibit the kinase's activity, leading to reduced cell viability in cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative A | 15 | A431 (epidermoid carcinoma) |
| Derivative B | 10 | MDA-MB-231 (breast cancer) |
Case Study 2: Neuroprotective Effects
In another study, a related compound was tested for its MAO-B inhibitory activity, showing an IC50 value of 0.062 µM, which indicates a strong potential for neuroprotection against dopaminergic neuron degeneration.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound X | 0.062 | Competitive MAO-B inhibitor |
| Compound Y | 0.0953 | Reference inhibitor (rasagiline) |
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects on Polarity: The sulfamoyl group in the target compound introduces significant polarity compared to non-sulfonamide analogues (e.g., methoxy or phenethyl derivatives). Fluorinated derivatives (e.g., 4-fluorobenzyloxy) improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
Furan-2-ylmethyl introduces a heteroaromatic ring, which may interact with π-π stacking or hydrogen-bonding sites in enzymes.
Molecular Weight Trends :
- The target compound (438.5 g/mol) is heavier than simpler analogues (e.g., 349.4 g/mol for ), primarily due to the sulfamoyl group. Higher molecular weight may impact pharmacokinetics, such as absorption rates.
Research Implications and Limitations
While the provided evidence lacks explicit biological or pharmacological data for the target compound, structural comparisons suggest its sulfamoyl group could confer unique advantages in drug design, such as targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrases). Conversely, analogues like and may prioritize lipophilicity or metabolic stability. Further studies are needed to validate these hypotheses experimentally.
Note: Safety and handling protocols for related compounds (e.g., storage away from ignition sources ) should be extrapolated to the target compound until specific data is available.
Q & A
Q. What synthetic strategies are effective for introducing the sulfamoylphenethyl moiety into pyran-2-carboxamide derivatives?
The sulfamoylphenethyl group can be introduced via carbodiimide-mediated coupling (e.g., EDCI/NHS) between 4-sulfamoylphenethylamine and the activated carboxylic acid intermediate. This method minimizes racemization and side reactions. Post-coupling, purification via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate the target compound .
Q. How can the purity and structural integrity of the compound be validated after synthesis?
Use a combination of analytical techniques:
- ¹H/¹³C NMR : Assign peaks for the benzyloxy group (δ ~4.8–5.2 ppm for OCH₂Ph), sulfamoyl protons (δ ~7.3–7.7 ppm), and pyran-4-one carbonyl (δ ~170–175 ppm) .
- APCI-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the carboxamide bond cleavage .
- Elemental Analysis : Verify C, H, N, S ratios within ±0.4% of theoretical values .
Q. What are the key stability challenges for this compound under experimental storage conditions?
The compound is susceptible to hydrolysis at the pyran-4-one carbonyl under acidic (pH < 3) or basic (pH > 10) conditions. Store in anhydrous DMSO or acetonitrile at –20°C to prevent degradation. Monitor stability via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) across studies be resolved?
Discrepancies may arise from differences in assay conditions (e.g., buffer pH, temperature) or impurities. Standardize protocols:
- Use freshly prepared stock solutions to avoid solvent-induced aggregation.
- Validate target engagement via orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition kinetics) .
- Quantify residual solvents (e.g., DMF) via GC-MS, as they may interfere with biological activity .
Q. What methodologies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Co-solvent Systems : Use 10% β-cyclodextrin in PBS (pH 7.4) to enhance aqueous solubility.
- Prodrug Derivatization : Introduce a hydrolyzable ester at the benzyloxy group (e.g., acetate) to improve bioavailability, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) for sustained release .
Q. How can the compound’s mechanism of action be distinguished from off-target effects in cellular assays?
- CRISPR-Cas9 Knockout : Validate target specificity using isogenic cell lines lacking the putative target protein.
- Chemical Proteomics : Employ photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS identification .
- Dose-Response Analysis : Compare EC₅₀ values across related pathways to assess selectivity .
Q. What computational tools predict the compound’s binding mode to sulfamoyl-targeted enzymes?
- Molecular Docking : Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase) to model interactions.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Zn²⁺ coordination in metalloenzymes) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations to validate predicted binding hotspots .
Data Analysis and Experimental Design
Q. How should researchers design dose-escalation studies to minimize toxicity while maintaining efficacy?
- MTD Determination : Conduct a 14-day repeat-dose study in rodents (3–5 dose groups, n = 6/group), monitoring body weight, organ histopathology, and plasma ALT/AST levels.
- PK/PD Modeling : Use non-compartmental analysis (WinNonlin) to correlate AUC₀–24h with target inhibition .
Q. What statistical approaches address batch-to-batch variability in synthesis?
- Design of Experiments (DoE) : Apply a central composite design to optimize reaction parameters (e.g., temperature, stoichiometry) and reduce impurity formation .
- Multivariate Analysis (PCA) : Identify critical quality attributes (CQAs) influencing potency and stability .
Contradictory Evidence Resolution
Q. How to reconcile conflicting reports on the compound’s metabolic stability?
Differences may stem from enzyme sources (e.g., human vs. rat liver microsomes) or incubation conditions. Standardize assays:
- Use pooled human liver microsomes (HLM) with NADPH-regenerating systems.
- Quantify metabolites via UPLC-QTOF (e.g., glucuronidation at the benzyloxy group) .
- Cross-validate with hepatocyte models (3D spheroids) for physiological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
